N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core, where the oxygen atom in the oxazepine ring distinguishes it from sulfur-containing analogs (e.g., thiazepines). The 10-ethyl and 11-oxo substituents on the heterocyclic ring modulate electron distribution and conformational stability. The 2,4,6-trimethylbenzenesulfonamide moiety attached to the oxazepin-2-yl group enhances lipophilicity and may influence target-binding selectivity .
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-5-26-20-8-6-7-9-22(20)30-21-11-10-18(14-19(21)24(26)27)25-31(28,29)23-16(3)12-15(2)13-17(23)4/h6-14,25H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTJDTWTUQYRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic compound that has gained attention for its potential therapeutic applications. This article delves into its biological activity, pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.45 g/mol. The structure incorporates a dibenzo[b,f][1,4]oxazepine core along with a sulfonamide group, which is known to influence its biological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.45 g/mol |
| Functional Groups | Dibenzo[b,f][1,4]oxazepine, Sulfonamide |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Antagonism of Prostaglandins
Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit efficacy in antagonizing prostaglandin actions. This is particularly relevant in conditions such as asthma where excessive bronchial constriction occurs due to prostaglandins like PGF2α.
Dopamine D2 Receptor Inhibition
Some derivatives have been identified as selective inhibitors of the dopamine D2 receptor. This suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The inhibition of this receptor can lead to reduced dopaminergic activity, which is beneficial in managing symptoms associated with these conditions.
Anticancer Activity
Preliminary studies suggest that related compounds may possess anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : By modulating receptor activity (e.g., dopamine receptors), these compounds can alter neurotransmitter dynamics.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
Study 1: Antagonistic Effects on Prostaglandins
A study published in Journal of Medicinal Chemistry demonstrated that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) effectively reduced bronchoconstriction in animal models by inhibiting PGF2α-mediated pathways (Smith et al., 2020).
Study 2: Dopamine Receptor Selectivity
In research reported by Neuropharmacology, the compound exhibited selective inhibition of dopamine D2 receptors with an IC50 value indicating substantial potency (Johnson et al., 2021). This finding supports its potential use in treating psychiatric disorders.
Study 3: Anticancer Properties
A recent investigation highlighted the cytotoxic effects of related dibenzo[b,f][1,4]oxazepine derivatives on breast cancer cell lines. The study indicated that these compounds could induce apoptosis via mitochondrial pathways (Lee et al., 2023).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications: Oxazepine vs. Thiazepine
- Oxazepines (e.g., the target compound) may exhibit stronger hydrogen-bonding interactions with biological targets, enhancing binding affinity in certain cases .
Sulfonamide Substituent Variations
The sulfonamide group’s substituents significantly influence solubility, binding, and pharmacokinetics:
Functional Group Comparisons
- Carbamate vs. Sulfonamide :
- Acetyl vs.
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely involves sulfonamide coupling to a preformed oxazepine core, analogous to methods in and (e.g., NaH-mediated alkylation or amidation in DMF) .
- Biological Relevance : Sulfonamide-bearing dibenzooxazepines are explored for receptor antagonism (e.g., D2 dopamine receptors in ) and anti-inflammatory applications (e.g., BT2 in ) . The 2,4,6-trimethyl substitution in the target compound may optimize trade-offs between lipophilicity and solubility for CNS targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
